molecular formula C2H4INO B579411 IODOACETAMIDE, [1-14C] CAS No. 19333-30-3

IODOACETAMIDE, [1-14C]

Cat. No. B579411
CAS RN: 19333-30-3
M. Wt: 186.957
InChI Key: PGLTVOMIXTUURA-HQMMCQRPSA-N
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Description

Iodoacetamide (IAA) is an organic compound with the chemical formula ICH2CONH2 . It is an alkylating agent used for peptide mapping purposes . Its actions are similar to those of iodoacetate . It is commonly used to bind covalently with the thiol group of cysteine so the protein cannot form disulfide bonds .


Synthesis Analysis

New types of imidazolium-based iodoacetamide tags were designed, synthesized, and further exploited for cysteinyl-peptide analysis with superior labeling efficiency, high stability, improved ionization efficiency, and increased charge states by mass spectrometry .


Molecular Structure Analysis

The molecular formula of Iodoacetamide is CHINO . Its average mass is 184.964 Da and its monoisotopic mass is 184.933746 Da .


Chemical Reactions Analysis

Iodoacetamide is an irreversible inhibitor of all cysteine peptidases, with the mechanism of inhibition occurring from alkylation of the catalytic cysteine residue . In comparison with its acid derivative, iodoacetate, iodoacetamide reacts substantially faster .


Physical And Chemical Properties Analysis

Iodoacetamide appears as white crystals . The melting point is 94 °C . The chemical formula is ICH2CONH2 and the molar mass is 184.964 g·mol −1 .

Safety And Hazards

Iodoacetamide is considered hazardous. It is toxic if swallowed, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and causes severe skin burns and eye damage . It is recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

properties

CAS RN

19333-30-3

Product Name

IODOACETAMIDE, [1-14C]

Molecular Formula

C2H4INO

Molecular Weight

186.957

IUPAC Name

2-iodoacetamide

InChI

InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i2+2

InChI Key

PGLTVOMIXTUURA-HQMMCQRPSA-N

SMILES

C(C(=O)N)I

Origin of Product

United States

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